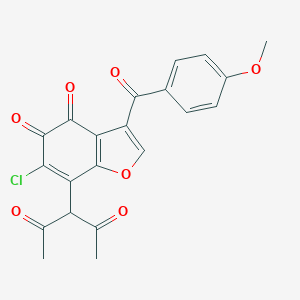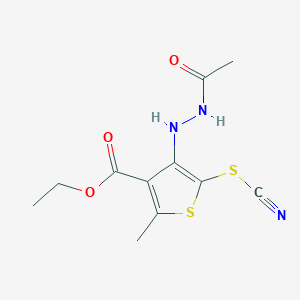![molecular formula C28H21NO7S3 B273728 N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide, commonly known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, environmental science, and material science. BNPP is a sulfonamide derivative that is synthesized from the reaction of 4-hydroxy-3-nitrobenzenesulfonic acid with 4-aminobenzenesulfonic acid.
Mécanisme D'action
The mechanism of action of BNPP is not fully understood. However, it is believed that BNPP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BNPP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties. In environmental science, BNPP acts as a fluorescent probe by binding to heavy metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BNPP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BNPP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol. In vivo studies have shown that BNPP has low toxicity and is well tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BNPP in lab experiments is its potential applications in various fields of science, including medicine, environmental science, and material science. BNPP is also relatively easy to synthesize and purify. However, one of the limitations of using BNPP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of BNPP. In medicine, further studies are needed to investigate the anticancer properties of BNPP and its potential use as a diagnostic tool for cancer detection. In environmental science, further studies are needed to optimize the use of BNPP as a fluorescent probe for the detection of heavy metal ions in water. In material science, further studies are needed to explore the potential applications of BNPP in the development of organic electronic devices.
Méthodes De Synthèse
The synthesis of BNPP involves the reaction of 4-hydroxy-3-nitrobenzenesulfonic acid with 4-aminobenzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at high temperature and pressure. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
BNPP has been extensively studied for its potential applications in various fields of science. In medicine, BNPP has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. BNPP has also been studied for its potential use as a diagnostic tool for cancer detection. In environmental science, BNPP has been used as a fluorescent probe for the detection of heavy metal ions in water. BNPP has also been studied for its potential applications in material science, such as in the development of organic electronic devices.
Propriétés
Formule moléculaire |
C28H21NO7S3 |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H21NO7S3/c30-28-25-19-11-10-18-24(25)26(20-27(28)37(31,32)21-12-4-1-5-13-21)29(38(33,34)22-14-6-2-7-15-22)39(35,36)23-16-8-3-9-17-23/h1-20,30H |
Clé InChI |
FFJXAGBJOVZKOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)N(S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)N(S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)



![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)


![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)